molecular formula C8H12ClN3 B8051135 2-Pyrrolidin-3-YL-pyrazine hcl

2-Pyrrolidin-3-YL-pyrazine hcl

Cat. No.: B8051135
M. Wt: 185.65 g/mol
InChI Key: PRVWKZRBPCTYBN-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidin-3-YL-pyrazine hydrochloride (CAS: 1003561-82-7) is a heterocyclic compound with the molecular formula C₈H₁₂ClN₃ and a molecular weight of 185.65 g/mol . It features a pyrazine ring substituted with a pyrrolidine moiety at the 3-position, protonated as a hydrochloride salt. This compound is industrially relevant, with applications in pharmaceuticals (e.g., active pharmaceutical intermediates), agrochemicals, and biochemical research . Its synthesis typically involves condensation reactions between hydrazine derivatives and substituted pyrazines, though specific protocols are proprietary .

Properties

IUPAC Name

2-[(3S)-pyrrolidin-3-yl]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c1-2-9-5-7(1)8-6-10-3-4-11-8;/h3-4,6-7,9H,1-2,5H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVWKZRBPCTYBN-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C2=NC=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidin-3-YL-pyrazine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyrazine with pyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the cyclization.

Industrial Production Methods: On an industrial scale, the production of 2-Pyrrolidin-3-YL-pyrazine hydrochloride may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Types of Reactions:

    Oxidation: 2-Pyrrolidin-3-YL-pyrazine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the pyrazine ring.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

2-Pyrrolidin-3-YL-pyrazine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-3-YL-pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Substituents Key Differences vs. Target Compound References
2-Pyrrolidin-3-YL-pyrazine HCl 1003561-82-7 C₈H₁₂ClN₃ Pyrrolidine at pyrazine 3-position Reference compound
2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine HCl 1316227-41-4 C₉H₁₃Cl₂N₃ Chlorine at pyrazine 2-position; methyl-pyrrolidine Chlorine substitution alters electronic properties
2-Chloro-3-(piperazin-1-yl)pyrazine HCl 66522-30-3 C₈H₁₁ClN₄·2HCl Piperazine ring (6-membered) Bulkier amine ring; increased basicity
(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine HCl 1707710-33-5 C₉H₁₄Cl₂N₄ Chiral methyl-piperazine Stereochemistry impacts receptor selectivity
3-(Hydrazinylmethyl)pyridine HCl 57616-01-0 C₆H₁₀ClN₃ Hydrazine-linked pyridine Different core heterocycle (pyridine vs. pyrazine)

Key Observations :

  • Amine Ring Size : Piperazine-containing compounds (e.g., CAS 66522-30-3) offer greater conformational flexibility compared to pyrrolidine, influencing binding affinity in biological targets .
  • Stereochemistry : Chiral derivatives like CAS 1707710-33-5 demonstrate enantiomer-specific bioactivity, underscoring the importance of stereochemical control in drug design .

Biological Activity

2-Pyrrolidin-3-YL-pyrazine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a pyrrolidine ring with a pyrazine ring, which may facilitate various interactions with biological targets, leading to significant pharmacological effects. This article explores the biological activity of 2-Pyrrolidin-3-YL-pyrazine hydrochloride, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of 2-Pyrrolidin-3-YL-pyrazine hydrochloride can be represented as follows:

C8H11N3HCl\text{C}_8\text{H}_{11}\text{N}_3\text{HCl}

Key Features:

  • Pyrrolidine Ring: A five-membered ring containing one nitrogen atom.
  • Pyrazine Ring: A six-membered ring with two nitrogen atoms, known for its role in various biological activities.

The biological activity of 2-Pyrrolidin-3-YL-pyrazine hydrochloride is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects.
  • Receptor Interaction: By binding to specific receptors, it can influence signaling pathways that regulate physiological processes.

Antimicrobial Activity

Research indicates that 2-Pyrrolidin-3-YL-pyrazine hydrochloride exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antimicrobial agents. For instance, studies have demonstrated its ability to inhibit the growth of Enterococcus faecalis, a common nosocomial pathogen.

Study on Antiviral Properties

A notable study investigated the antiviral effects of T-1106, a substituted pyrazine derivative closely related to 2-Pyrrolidin-3-YL-pyrazine hydrochloride. In a hamster model infected with the yellow fever virus (YFV), treatment with T-1106 significantly improved survival rates and reduced viral load in the liver. This study highlights the potential of pyrazine derivatives in antiviral therapy .

Cholinesterase Inhibition

Research on similar compounds has shown their potential as cholinesterase inhibitors, which are crucial for treating Alzheimer's disease. Specific pyrazine derivatives have been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that 2-Pyrrolidin-3-YL-pyrazine hydrochloride may also possess similar properties .

Comparative Analysis

CompoundBiological ActivityReference
2-Pyrrolidin-3-YL-pyrazineAntimicrobial, potential anticancer,
T-1106Antiviral against YFV
Pyrido[2,3-b]pyrazinesCholinesterase inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.